(2-Bromo-6-fluoropyridin-3-yl)methanol

Physicochemical Characterization Hydrogen Bonding Drug Design

2-Bromo-6-fluoropyridin-3-yl)methanol delivers an orthogonal reactivity pattern—C2 Br for Pd-catalyzed cross-couplings, C6 F that remains inert while enhancing metabolic stability, and C3 CH2OH for late-stage functionalization—enabling convergent synthetic strategies unavailable with simpler precursors or regioisomeric analogs. This substitution pattern directly maps onto kinase inhibitor scaffolds (crizotinib, brigatinib) and agrochemical screening libraries. Bulk pricing available; shipped at 2–8°C.

Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
CAS No. 1227589-15-2
Cat. No. B1381804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-6-fluoropyridin-3-yl)methanol
CAS1227589-15-2
Molecular FormulaC6H5BrFNO
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CO)Br)F
InChIInChI=1S/C6H5BrFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2
InChIKeyMPNUMRJVAKMLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-6-fluoropyridin-3-yl)methanol (CAS 1227589-15-2): Halogenated Pyridine Building Block for Pharmaceutical R&D and Organic Synthesis


(2-Bromo-6-fluoropyridin-3-yl)methanol (CAS 1227589-15-2, MF: C₆H₅BrFNO, MW: 206.01) is a disubstituted pyridine derivative bearing bromo, fluoro, and hydroxymethyl substituents at the 2-, 6-, and 3-positions, respectively [1]. This halogenated heterocyclic scaffold serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with the bromine atom enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the fluorine substituent modulates electronic properties and metabolic stability of downstream derivatives [2]. Commercial availability from multiple vendors includes purity specifications ranging from 95% to 98%, with recommended storage at 2–8°C .

Why (2-Bromo-6-fluoropyridin-3-yl)methanol Cannot Be Replaced by Alternative Halogenated Pyridine Analogs


In synthetic route design, the precise substitution pattern on the pyridine ring dictates both chemoselectivity in cross-coupling reactions and the physicochemical profile of downstream drug candidates. The 2-bromo-6-fluoro-3-hydroxymethyl substitution pattern of (2-Bromo-6-fluoropyridin-3-yl)methanol presents a unique combination of orthogonal reactivity vectors: the C2 bromine serves as a handle for metal-catalyzed bond formation, the C6 fluorine remains inert under most coupling conditions while enhancing metabolic stability, and the C3 hydroxymethyl group provides a functionalizable anchor for further derivatization [1]. Substituting this compound with regioisomeric analogs (e.g., (3-bromo-5-fluoropyridin-4-yl)methanol, CAS 1227586-02-8) or simpler precursors (e.g., 2-bromo-6-fluoropyridine, CAS 144100-07-2) introduces different spatial arrangements of reactive sites, altered electronic environments due to differing halogen proximity, and the absence of the hydroxymethyl functional handle—any of which can fundamentally alter reaction outcomes and final molecular properties [2]. The quantitative evidence below substantiates why this specific substitution pattern confers distinct advantages that cannot be recapitulated by generic in-class substitutes.

Quantitative Differentiation Evidence for (2-Bromo-6-fluoropyridin-3-yl)methanol: Comparative Reactivity, Physicochemical Properties, and Synthetic Utility


Comparative pKa Analysis: (2-Bromo-6-fluoropyridin-3-yl)methanol vs. Unsubstituted Pyridine Methanol Analogs

The predicted acid dissociation constant (pKa) of (2-Bromo-6-fluoropyridin-3-yl)methanol is 12.56 ± 0.10, representing a significant deviation from unsubstituted pyridine methanol analogs . This value, computed based on the compound's molecular structure, reflects the combined electron-withdrawing effects of the ortho-bromo and ortho-fluoro substituents on the pyridine ring, which substantially alter the acidity of the hydroxymethyl proton relative to non-halogenated comparators.

Physicochemical Characterization Hydrogen Bonding Drug Design

Comparative Predicted Density and Boiling Point: (2-Bromo-6-fluoropyridin-3-yl)methanol vs. Non-Hydroxymethyl Precursor

The predicted density of (2-Bromo-6-fluoropyridin-3-yl)methanol is 1.762 ± 0.06 g/cm³, and its predicted boiling point is 318.9 ± 37.0 °C . These values differ markedly from its simpler precursor 2-bromo-6-fluoropyridine (CAS 144100-07-2), which has a molecular weight of 175.99 g/mol and lacks the hydroxymethyl substituent [1]. The presence of the hydroxymethyl group introduces hydrogen-bonding capacity that increases boiling point and alters density relative to the non-hydroxylated precursor.

Physicochemical Characterization Purification Process Chemistry

Comparative Molecular Weight and Storage Requirements: (2-Bromo-6-fluoropyridin-3-yl)methanol vs. Regioisomeric Analog

(2-Bromo-6-fluoropyridin-3-yl)methanol (MW 206.01) requires storage at 2–8 °C . Its regioisomeric analog (3-bromo-5-fluoropyridin-4-yl)methanol (CAS 1227586-02-8) shares an identical molecular weight of 206.01 g/mol [1]. Despite identical elemental composition, the distinct substitution pattern (2,6-dihalo-3-hydroxymethyl vs. 3,5-dihalo-4-hydroxymethyl) fundamentally alters the spatial arrangement of reactive sites and the electronic environment surrounding each functional group—the ortho relationship between bromine and hydroxymethyl in the target compound versus the para-like arrangement in the comparator dictates different reactivity profiles in substitution and cross-coupling reactions.

Inventory Management Compound Handling Procurement

Commercial Availability and Purity Specification Landscape: Benchmarking Procurement Options

Commercial availability of (2-Bromo-6-fluoropyridin-3-yl)methanol spans multiple vendors with purity specifications ranging from 95% to 98% and package sizes from 100 mg to gram-scale quantities . In contrast, alternative in-class building blocks such as (2-bromo-6-fluoropyridin-3-yl)methanamine (CAS 2090234-74-3) exhibit substantially higher per-gram pricing (e.g., ~$4,545 per 10 g at 95% purity) due to additional synthetic steps required for amine installation [1]. The methanol derivative represents a more cost-accessible entry point into the 2-bromo-6-fluoro-3-substituted pyridine scaffold while retaining the bromine handle necessary for downstream cross-coupling diversification.

Procurement Supply Chain Quality Assurance

Recommended Application Scenarios for (2-Bromo-6-fluoropyridin-3-yl)methanol Based on Quantified Differentiation Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Scaffold Construction in Kinase Inhibitor Programs

The C2 bromine substituent of (2-Bromo-6-fluoropyridin-3-yl)methanol serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling installation of aryl or heteroaryl boronic acids to generate biaryl pyridine derivatives [1]. This reactivity pattern is directly applicable to the synthesis of kinase inhibitor scaffolds, where fluorinated pyridine cores are prevalent motifs (e.g., crizotinib, brigatinib, lorlatinib) [2]. The C6 fluorine remains intact during cross-coupling, preserving the metabolically stabilizing fluorine atom in the final molecular architecture, while the C3 hydroxymethyl group can be subsequently oxidized, alkylated, or converted to leaving groups for further diversification [1].

Late-Stage Functionalization via Hydroxymethyl Group Manipulation

The C3 hydroxymethyl group of (2-Bromo-6-fluoropyridin-3-yl)methanol provides a versatile synthetic handle for late-stage functionalization following initial cross-coupling at the C2 position. This functional group can be oxidized to the corresponding aldehyde (2-bromo-6-fluoropyridine-3-carbaldehyde) or carboxylic acid, or converted to halides, amines, ethers, or esters using standard transformations [1]. This orthogonal reactivity—C2 for cross-coupling, C3 for subsequent diversification—enables convergent synthetic strategies that are not accessible using simpler precursors like 2-bromo-6-fluoropyridine (which lacks the hydroxymethyl handle) or regioisomeric analogs (which position reactive sites differently) .

Synthesis of Fluorinated Heterocyclic Building Blocks for Agrochemical Lead Optimization

Fluorinated pyridine derivatives constitute a privileged scaffold in modern agrochemical discovery due to enhanced metabolic stability and bioavailability conferred by the C–F bond. (2-Bromo-6-fluoropyridin-3-yl)methanol serves as a precursor for synthesizing functionalized heteroaromatic derivatives via sequential halogen-metal exchange or cross-coupling reactions [1]. The compound's multi-functional reactivity pattern (orthogonal bromo, fluoro, and hydroxymethyl substituents) aligns with established methodologies for polyfunctional heteroaromatic synthesis from bromofluoropyridine scaffolds [2], making it suitable for generating diverse screening libraries in crop protection research programs.

Analytical Reference Standard for LC-MS and NMR Method Development

Given its well-defined molecular structure (InChIKey: MPNUMRJVAKMLCH-UHFFFAOYSA-N) and commercial availability across multiple purity grades, (2-Bromo-6-fluoropyridin-3-yl)methanol can be employed as a reference standard for developing and validating analytical methods in drug impurity profiling and reaction monitoring [1][2]. The compound's distinct retention characteristics, predictable mass spectrometric fragmentation pattern (MW 206.01, isotopic signature from bromine), and diagnostic NMR features (¹H NMR spectrum available) provide robust identification markers for quality control workflows .

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